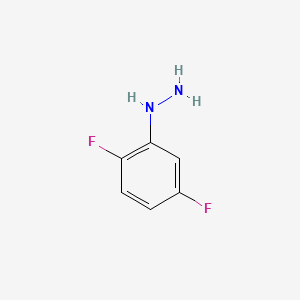

2,5-Difluorophenylhydrazine

Description

The exact mass of the compound 2,5-Difluorophenylhydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Difluorophenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluorophenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBRDOQHPXUXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343310 | |

| Record name | 2,5-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97108-50-4 | |

| Record name | 2,5-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluorophenylhydrazine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorophenylhydrazine is a fluorinated aromatic hydrazine derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the synthesis of fluorinated indole compounds and other heterocyclic systems. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, influence its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2,5-Difluorophenylhydrazine, with a focus on experimental details and potential applications in drug discovery and materials science.

Chemical Properties

2,5-Difluorophenylhydrazine is a solid at room temperature. The presence of the electronegative fluorine atoms on the benzene ring significantly impacts its physical and chemical properties.

Physical and Chemical Data

A summary of the key physical and chemical properties of 2,5-Difluorophenylhydrazine and its hydrochloride salt is presented in Table 1.

| Property | 2,5-Difluorophenylhydrazine | 2,5-Difluorophenylhydrazine Hydrochloride |

| CAS Number | 97108-50-4 | 175135-73-6 |

| Molecular Formula | C₆H₆F₂N₂ | C₆H₇ClF₂N₂ |

| Molecular Weight | 144.12 g/mol | 180.58 g/mol |

| Appearance | Light tan solid | Solid |

| Melting Point | 75 - 76 °C | Not available |

| Boiling Point | 189.5 °C at 760 mmHg | Not available |

| Density | 1.379 g/cm³ | Not available |

Solubility

Synthesis

The primary synthetic route to 2,5-Difluorophenylhydrazine involves a two-step process starting from 2,5-difluoroaniline. This process is a well-established method for the preparation of phenylhydrazines.

Synthesis Workflow

Caption: General synthesis workflow for 2,5-Difluorophenylhydrazine.

Experimental Protocol: Synthesis of 2,5-Difluorophenylhydrazine Hydrochloride

The following is a representative experimental protocol for the synthesis of phenylhydrazine hydrochlorides, adapted for 2,5-Difluorophenylhydrazine.

Step 1: Diazotization of 2,5-Difluoroaniline

-

In a flask equipped with a stirrer and a thermometer, dissolve 2,5-difluoroaniline in dilute hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for several hours to ensure complete reduction.

Step 3: Isolation and Purification

-

The resulting phenylhydrazine can be isolated as its hydrochloride salt by acidification with concentrated hydrochloric acid, followed by filtration of the precipitate.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reactivity

The reactivity of 2,5-Difluorophenylhydrazine is characterized by the nucleophilicity of the hydrazine moiety and the electronic effects of the difluorinated phenyl ring.

Nucleophilic Character of the Hydrazine Group

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it a potent nucleophile. This allows it to readily react with various electrophiles.

-

Acylation: Reacts with acyl halides or anhydrides to form N-acyl-N'-(2,5-difluorophenyl)hydrazines.

-

Alkylation: Can be alkylated with alkyl halides, although over-alkylation can be an issue.

-

Sulfonylation: Reacts with sulfonyl chlorides to yield the corresponding sulfonamides.

Fischer Indole Synthesis

One of the most significant reactions of 2,5-Difluorophenylhydrazine is the Fischer indole synthesis. This reaction provides a straightforward route to fluorinated indoles, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of 2,5-Difluorophenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to yield the indole.[1][2][3]

Caption: Key steps in the Fischer Indole Synthesis.

Experimental Conditions for Fischer Indole Synthesis:

-

Catalysts: A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2]

-

Solvents: The reaction is often carried out in solvents like ethanol, acetic acid, or toluene.

-

Temperature: The reaction typically requires heating to proceed at a reasonable rate.

The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the indole formation, especially when using unsymmetrical ketones.

Biological Activity of Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Derivatives of 2,5-Difluorophenylhydrazine have been investigated for their potential biological activities.

For instance, benzimidazole phenylhydrazone derivatives of 2,5-difluorophenylhydrazine have been synthesized and evaluated for their antifungal activity against phytopathogenic fungi. These studies have shown that such compounds can exhibit significant inhibitory activity.

Furthermore, fluorinated indoles, accessible through the Fischer indole synthesis using 2,5-difluorophenylhydrazine, are a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic placement of fluorine atoms on the indole scaffold can lead to potent and selective therapeutic agents.

Safety and Handling

2,5-Difluorophenylhydrazine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

Conclusion

2,5-Difluorophenylhydrazine is a key synthetic intermediate with significant potential in the development of novel fluorinated compounds. Its well-defined chemical properties and reactivity, particularly its utility in the Fischer indole synthesis, make it a valuable tool for researchers in medicinal chemistry and materials science. Further exploration of the biological activities of its derivatives is likely to uncover new therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding for the safe and effective use of 2,5-Difluorophenylhydrazine in a research and development setting.

References

Spectroscopic Profile of 2,5-Difluorophenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Difluorophenylhydrazine, a compound of interest in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2,5-Difluorophenylhydrazine hydrochloride.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm |

| Data not available in search results |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data not available in search results. General regions for relevant bonds are listed in the experimental section. |

Table 4: Mass Spectrometry Data

| m/z | Fragmentation |

| Data not available in search results |

Note: Specific spectral data for 2,5-Difluorophenylhydrazine was not available in the initial search results. The tables are provided as a template for when such data is obtained. The experimental protocols below are general methods applicable to this class of compounds.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is typically used.

Sample Preparation:

-

Approximately 5-10 mg of 2,5-Difluorophenylhydrazine hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is employed.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is used.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common setup for solid samples.[1]

Sample Preparation (ATR method):

-

A small amount of the solid 2,5-Difluorophenylhydrazine hydrochloride is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is a standard resolution for routine analysis.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups, such as N-H stretches (around 3200-3400 cm⁻¹), C-N stretches (around 1250-1350 cm⁻¹), aromatic C=C stretches (around 1450-1600 cm⁻¹), and C-F stretches (around 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for volatile and thermally stable compounds.

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion:

-

A small amount of the sample is placed in a capillary tube.

-

The tube is inserted into the probe, which is then heated to volatilize the sample into the ion source.

Ionization (Electron Ionization - EI):

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•), and induces fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,5-Difluorophenylhydrazine.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-Depth Technical Guide to 2,5-Difluorophenylhydrazine (CAS Number: 97108-50-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenylhydrazine is a fluorinated aromatic hydrazine that serves as a crucial building block in synthetic organic and medicinal chemistry. Its strategic placement of fluorine atoms can significantly influence the physicochemical and biological properties of target molecules, making it a valuable reagent in the design and synthesis of novel compounds, particularly in the field of drug discovery. This guide provides a comprehensive overview of the properties, synthesis, and applications of 2,5-Difluorophenylhydrazine, with a focus on its utility in the development of new therapeutic agents.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for 2,5-Difluorophenylhydrazine is presented below.

Table 1: Physicochemical Properties of 2,5-Difluorophenylhydrazine

| Property | Value | Reference |

| CAS Number | 97108-50-4 | |

| Molecular Formula | C₆H₆F₂N₂ | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Melting Point | 73-76 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in various organic solvents such as methanol, ethanol, and DMSO. |

Table 2: Spectroscopic Data for 2,5-Difluorophenylhydrazine

| Spectroscopy | Data | Reference |

| ¹H NMR | Data for the hydrochloride salt is available, but specific shifts for the free base are not readily found in the searched literature. | |

| ¹³C NMR | Data for the hydrochloride salt is available, but specific shifts for the free base are not readily found in the searched literature. | |

| FT-IR | Data for the hydrochloride salt is available, but specific peaks for the free base are not readily found in the searched literature. |

Synthesis of 2,5-Difluorophenylhydrazine

The synthesis of 2,5-Difluorophenylhydrazine typically proceeds through a two-step process starting from 2,5-difluoroaniline. The general methodology involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of 2,5-Difluorophenylhydrazine

Step 1: Diazotization of 2,5-Difluoroaniline

-

Dissolve 2,5-difluoroaniline in a solution of hydrochloric acid and water.[2]

-

Cool the mixture to 0-5 °C in an ice bath.[3]

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.[3]

-

Stir the reaction mixture for a short period to ensure complete formation of the 2,5-difluorobenzenediazonium chloride solution.[2]

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃) in water and cool it to 0-5 °C.[4]

-

Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to complete the reduction.

-

The resulting 2,5-Difluorophenylhydrazine can be isolated by extraction with an organic solvent, followed by drying and removal of the solvent under reduced pressure.

Applications in Organic Synthesis: The Fischer Indole Synthesis

A primary and highly significant application of 2,5-Difluorophenylhydrazine is in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a core scaffold in numerous natural products and pharmaceuticals.[5] The reaction of 2,5-Difluorophenylhydrazine with an aldehyde or ketone under acidic conditions leads to the formation of a 6-fluoroindole derivative. The fluorine atom at the 6-position can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.[6]

General Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: 2,5-Difluorophenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[7]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[5]

-

-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement (a Claisen-like rearrangement).[5]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[7]

Experimental Protocol: Fischer Indole Synthesis of a 6-Fluoroindole Derivative

The following is a general protocol for the Fischer indole synthesis using 2,5-Difluorophenylhydrazine. The specific ketone or aldehyde, acid catalyst, and reaction conditions may need to be optimized for the desired product.

-

In a round-bottom flask, dissolve 2,5-Difluorophenylhydrazine and a slight excess of the desired ketone (e.g., cyclohexanone) in a suitable solvent such as ethanol or acetic acid.[8]

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or hydrochloric acid).[5]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-fluoroindole derivative.

Biological Significance of 6-Fluoroindole Derivatives

The 6-fluoroindole scaffold, readily accessible from 2,5-Difluorophenylhydrazine, is a key pharmacophore in a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and improve the binding affinity of these compounds to their biological targets.[6]

Anticancer Activity

Numerous 6-fluoroindole derivatives have been investigated for their potential as anticancer agents. A significant area of focus has been the development of kinase inhibitors.[6]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is often dysregulated in various cancers. 6-Fluoroindole-based compounds have been designed and synthesized as potent inhibitors of EGFR, showing promise in preclinical studies.[9][10] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

Safety and Handling

Detailed toxicological data for 2,5-Difluorophenylhydrazine is limited. However, based on the data for the parent compound, phenylhydrazine, it should be handled with caution. Phenylhydrazine is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] It is also a suspected carcinogen and mutagen.[11]

Table 3: Toxicity Data for Phenylhydrazine (Parent Compound)

| Route of Exposure | Toxicity Value | Species | Reference |

| Oral LD50 | 188 mg/kg | Rat | [12] |

| Dermal LD50 | 90 mg/kg | Rabbit | [12] |

| Inhalation LC50 | 2.61 mg/L | Rat | [13] |

It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling 2,5-Difluorophenylhydrazine. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2,5-Difluorophenylhydrazine is a valuable and versatile building block for organic and medicinal chemists. Its utility in the Fischer indole synthesis provides a straightforward route to 6-fluoroindole derivatives, which have demonstrated significant potential as therapeutic agents, particularly in the development of anticancer drugs targeting kinase signaling pathways. While further investigation into its specific toxicological profile is warranted, the available data suggests that with appropriate safety precautions, 2,5-Difluorophenylhydrazine can be safely handled to facilitate the discovery of novel and impactful molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 9. researchgate.net [researchgate.net]

- 10. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide on the Stability and Storage of 2,5-Difluorophenylhydrazine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Difluorophenylhydrazine hydrochloride. The information is compiled from safety and technical data sheets to ensure safe handling, maintain compound integrity, and support reproducible research outcomes.

Chemical Stability Profile

2,5-Difluorophenylhydrazine hydrochloride is generally stable under standard ambient and recommended storage conditions.[1] However, it is susceptible to degradation under specific environmental stresses. Key factors influencing its stability include exposure to light, air, moisture, and incompatible materials. The hydrochloride salt form generally offers greater stability compared to the free base, particularly in aqueous solutions where hydrazines can be prone to oxidation.[2]

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[1]

Hazardous Decomposition: Upon thermal decomposition, the compound may release hazardous substances, including:

Recommended Storage and Handling

Proper storage is critical for maintaining the purity and stability of 2,5-Difluorophenylhydrazine hydrochloride. The following table summarizes the recommended conditions based on available safety data.

| Parameter | Recommendation | Rationale & Citation |

| Temperature | Store in a cool, dry place.[3][4][5][6] Some sources specify refrigeration.[1] | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Keep container tightly closed.[1][3][4][5] Store under an inert atmosphere (e.g., Argon, Nitrogen).[6][7] | The compound is noted to be air-sensitive and hygroscopic; an inert atmosphere prevents oxidation and moisture absorption.[7] |

| Light Exposure | Protect from direct sunlight and light exposure.[3][7] | Phenylhydrazine derivatives can be light-sensitive, leading to photodegradation.[7] |

| Container | Store in original, clearly labeled containers.[5] Polyethylene or polypropylene containers are suitable.[5] Ensure containers are free from leaks and securely sealed.[5] | Prevents contamination and ensures safe containment. |

| Ventilation | Store in a well-ventilated area.[1][3][5] | Ensures that any potential off-gassing of volatile decomposition products does not accumulate. |

| Handling | Use in a well-ventilated area or under a chemical fume hood.[1][5][7] Avoid all personal contact, including inhalation of dust.[5] Wear appropriate personal protective equipment (PPE).[1] | The compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][3] |

Logical Framework for Ensuring Compound Stability

The stability of 2,5-Difluorophenylhydrazine hydrochloride is directly dependent on adherence to proper storage and handling protocols. The following diagram illustrates the logical relationship between environmental controls and the preservation of the compound's integrity.

Caption: Logical flow from storage conditions to stability preservation.

Representative Experimental Protocol: Forced Degradation Study

While specific degradation kinetics for 2,5-Difluorophenylhydrazine hydrochloride are not publicly available, a forced degradation study is a standard approach to determine the intrinsic stability of a drug substance. The following is a representative protocol.

Objective: To identify potential degradation pathways and establish the stability-indicating nature of an analytical method for 2,5-Difluorophenylhydrazine hydrochloride.

1. Materials and Instrumentation:

-

2,5-Difluorophenylhydrazine hydrochloride reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2)

-

Instrumentation: HPLC with a UV or DAD detector, LC-MS for peak identification, photostability chamber, calibrated oven, pH meter.

2. Analytical Method:

-

A reverse-phase HPLC method would be developed. A typical starting point:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and a buffer (e.g., 0.1% formic acid in water)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan)

-

Injection Volume: 10 µL

-

3. Sample Preparation:

-

Prepare a stock solution of 2,5-Difluorophenylhydrazine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of ~1 mg/mL.

-

For each stress condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

4. Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose solid compound and solution to 80°C for 48 hours.

-

Photolytic Degradation: Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

5. Analysis:

-

At specified time points, withdraw samples.

-

Neutralize the acid and base-stressed samples before injection.

-

Analyze all samples by the developed HPLC method alongside an unstressed control sample.

-

Calculate the percentage degradation and mass balance.

-

Use LC-MS to tentatively identify the mass of major degradation products.

The following diagram outlines this experimental workflow.

Caption: General workflow for a forced degradation study.

References

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Theoretical Insights into the Molecular Structure of 2,5-Difluorophenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the molecular structure of 2,5-Difluorophenylhydrazine. While specific experimental data on this compound is limited in publicly accessible literature, this document outlines the established computational and spectroscopic methodologies that are applied to characterize such molecules. By examining data from analogous fluorinated phenyl derivatives, we present a predictive framework for understanding the conformational preferences, key structural parameters, and spectroscopic signatures of 2,5-Difluorophenylhydrazine. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry.

Introduction

2,5-Difluorophenylhydrazine is a substituted aromatic hydrazine that holds potential as a building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of fluorine atoms onto the phenyl ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore crucial for rational drug design and the development of novel materials.

This guide details the theoretical and experimental workflows for characterizing the structure of 2,5-Difluorophenylhydrazine. It covers computational modeling techniques, such as Density Functional Theory (DFT), and experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Theoretical Studies: A Computational Workflow

Theoretical calculations are indispensable for predicting and understanding the structural and electronic properties of molecules like 2,5-Difluorophenylhydrazine. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for this purpose.

Caption: A generalized workflow for the theoretical study of molecular structures.

Conformational Analysis

The conformational landscape of 2,5-Difluorophenylhydrazine is primarily defined by the rotation around the C-N and N-N single bonds. DFT calculations can be employed to perform a potential energy surface scan for the relevant dihedral angles to identify the most stable conformers. For analogous molecules, such as 2,6-difluorobenzamide, DFT studies have revealed non-planar ground state geometries due to the steric and electronic effects of the fluorine substituents. A similar deviation from planarity can be anticipated for 2,5-Difluorophenylhydrazine.

Predicted Structural Parameters

While a definitive crystal structure for 2,5-Difluorophenylhydrazine is not publicly available, DFT calculations can provide reliable predictions of its key geometric parameters. The following table presents hypothetical, yet realistic, structural data based on typical values for similar chemical moieties.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | 1.08 - 1.09 | |

| C-F | ~1.35 | |

| C-N | ~1.40 | |

| N-N | ~1.45 | |

| N-H | ~1.01 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 118 - 122 |

| C-C-F | ~119 | |

| C-C-N | ~120 | |

| C-N-N | ~118 | |

| H-N-H | ~107 | |

| Dihedral Angles (°) | F-C-C-N | 0 or 180 (depending on conformer) |

| C-C-N-N | Variable (defines conformation) | |

| C-N-N-H | Variable (defines conformation) |

Experimental Protocols for Structural Characterization

Synthesis

The synthesis of 2,5-Difluorophenylhydrazine typically proceeds via a multi-step process starting from 2,5-difluoroaniline. A common synthetic route involves diazotization followed by reduction.

Caption: A typical synthetic pathway for 2,5-Difluorophenylhydrazine.

Protocol for Diazotization and Reduction:

-

Dissolve 2,5-difluoroaniline in a suitable acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature.

-

Stir the resulting diazonium salt solution for a short period.

-

In a separate flask, prepare a solution of a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid).

-

Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature controlled.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Isolate the product, which may precipitate as a hydrochloride salt, by filtration.

-

Purify the product by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential techniques for confirming the structure of 2,5-Difluorophenylhydrazine.

-

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons and the hydrazine (-NH and -NH₂) protons. The coupling patterns of the aromatic protons would confirm the 1,2,5-substitution pattern.

-

¹³C NMR: The carbon spectrum would provide information on the number of unique carbon environments. The carbons attached to fluorine would exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine spectrum is particularly informative for fluorinated compounds, showing chemical shifts that are sensitive to the electronic environment.

Predicted NMR Data (Illustrative):

| Nucleus | Chemical Shift (ppm, relative to TMS/CFCl₃) | Multiplicity | Coupling Constants (Hz) |

| ¹H | 6.8 - 7.2 | Multiplets | J(H,H), J(H,F) |

| ~4.0 (NH₂) | Broad Singlet | ||

| ~6.5 (NH) | Broad Singlet | ||

| ¹³C | 150 - 160 (C-F) | Doublet | ¹J(C,F) ~240 |

| 110 - 120 (C-H, C-N) | Doublets/Triplets | J(C,F) | |

| ¹⁹F | -110 to -130 | Multiplets | J(F,F), J(F,H) |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Protocol for Crystal Growth and Data Collection:

-

Dissolve the purified 2,5-Difluorophenylhydrazine in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Slowly evaporate the solvent at a constant temperature to encourage the growth of single crystals.

-

Select a high-quality crystal and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Solve and refine the crystal structure using specialized software.

Conclusion

While direct experimental and theoretical studies on the structure of 2,5-Difluorophenylhydrazine are not extensively reported, this guide outlines the standard and powerful methodologies available for its comprehensive characterization. Through the application of computational chemistry, particularly DFT, and experimental techniques like NMR and X-ray crystallography, a detailed understanding of its molecular structure and properties can be achieved. The predictive data and protocols presented herein provide a solid foundation for researchers and professionals working with this and related fluorinated compounds in the fields of drug discovery and materials science.

Technical Guide: Physical Properties of 2,5-Difluorophenylhydrazine Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of solid 2,5-Difluorophenylhydrazine. The information is curated for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document includes tabulated physical data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway involving this compound.

Core Physical Properties

2,5-Difluorophenylhydrazine is a substituted aromatic hydrazine that serves as a crucial building block in organic synthesis. Its physical characteristics are fundamental to its handling, storage, and reaction kinetics. The data presented here has been compiled from various chemical suppliers and literature sources. It is important to note that properties can vary slightly based on the purity of the sample and the method of measurement. The compound is typically available as the free base or as a hydrochloride salt, which exhibit different physical properties.

Quantitative Physical Data

The table below summarizes the key physical properties of 2,5-Difluorophenylhydrazine and its hydrochloride salt for easy comparison.

| Property | 2,5-Difluorophenylhydrazine | 2,5-Difluorophenylhydrazine Hydrochloride |

| CAS Number | 97108-50-4 | 175135-73-6 |

| Molecular Formula | C₆H₆F₂N₂ | C₆H₇ClF₂N₂ |

| Molecular Weight | 144.12 g/mol | 180.58 g/mol |

| Appearance | Light tan solid | Data not consistently available |

| Melting Point | 75-76 °C[1] | Data not available |

| Boiling Point | 189.5 °C at 760 mmHg[1] | 189.5 °C at 760 mmHg[2] |

| Density | 1.379 g/cm³[1] | Data not available |

| Solubility | Sparingly soluble in water; soluble in many organic solvents. | Increased solubility in water compared to the free base. |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the primary physical properties of solid organic compounds like 2,5-Difluorophenylhydrazine.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry 2,5-Difluorophenylhydrazine solid is finely ground into a powder. A small portion of the powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube setup) is used. The capillary tube containing the sample is placed in the heating block or oil bath of the apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the completion of melting) are recorded. This range is reported as the melting point. For an unknown compound, a preliminary, faster heating rate can be used to determine an approximate melting range, followed by a slower, more accurate measurement.[2]

Boiling Point Determination

For a solid compound that is stable at its boiling point, this property can be determined using a micro-scale method.

Methodology:

-

Sample Preparation: A small amount of 2,5-Difluorophenylhydrazine is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube filled with mineral oil.

-

Observation: The sample is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heat is then removed, and the sample is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[1][3][4]

Solubility Determination

Qualitative solubility tests are performed to understand the polarity of a compound and to select appropriate solvents for reactions and purifications.

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of 2,5-Difluorophenylhydrazine solid (e.g., 10-20 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. Common solvents for testing include water, ethanol, diethyl ether, acetone, and toluene.

-

Observation: The mixture is agitated or stirred vigorously for a set period (e.g., 1-2 minutes) at room temperature. The solubility is observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[5][6]

-

pH Testing: For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic properties.

Synthetic Pathway Visualization

2,5-Difluorophenylhydrazine is a key precursor in the Fischer indole synthesis , a widely used method for synthesizing indole ring systems, which are prevalent in many pharmaceutical agents. The following diagram illustrates the logical workflow of this important reaction.

Caption: Workflow of the Fischer Indole Synthesis.

This reaction proceeds through the initial formation of a phenylhydrazone from 2,5-difluorophenylhydrazine and a carbonyl compound under acidic conditions.[7][8] This intermediate then tautomerizes to an ene-hydrazine. A key step is the[9][9]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final aromatic indole product.[7][10][11] This synthesis is a cornerstone of heterocyclic chemistry and highlights the utility of 2,5-difluorophenylhydrazine as a synthetic intermediate.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. scribd.com [scribd.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. youtube.com [youtube.com]

- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 11. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Solubility of 2,5-Difluorophenylhydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluorophenylhydrazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, predicted behavior based on structural analogs, and detailed experimental protocols for determining solubility. This information is intended to assist researchers and professionals in drug development and other scientific endeavors in handling and utilizing this compound effectively.

Introduction to 2,5-Difluorophenylhydrazine

2,5-Difluorophenylhydrazine is a fluorinated aromatic hydrazine derivative. The presence of two fluorine atoms on the phenyl ring significantly influences its physicochemical properties, including polarity, melting point, and, consequently, its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including reaction condition optimization, purification, formulation development, and assessing its bioavailability and environmental fate.

Qualitative Solubility of 2,5-Difluorophenylhydrazine

While specific quantitative data is scarce, a qualitative understanding of the solubility of 2,5-Difluorophenylhydrazine can be inferred from its chemical structure and available information on related compounds. Phenylhydrazine, the parent compound, is reported to be miscible with several common organic solvents, including ethanol, diethyl ether, chloroform, and benzene, while being only sparingly soluble in water[1]. The introduction of fluorine atoms, being highly electronegative, increases the polarity of the molecule. This structural modification suggests that 2,5-Difluorophenylhydrazine would exhibit good solubility in polar organic solvents.

Based on available literature and the properties of analogous compounds, the following table summarizes the expected qualitative solubility of 2,5-Difluorophenylhydrazine.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The presence of the hydrazine group allows for hydrogen bonding with protic solvents. The increased polarity from the fluorine atoms enhances this interaction. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | The polar nature of the difluorophenyl ring and the hydrazine moiety allows for strong dipole-dipole interactions with polar aprotic solvents. |

| Dichloromethane (DCM) | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity like 2,5-Difluorophenylhydrazine. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide variety of organic compounds, including substituted phenylhydrazines. | |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent that is expected to readily dissolve 2,5-Difluorophenylhydrazine. | |

| Non-polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of 2,5-Difluorophenylhydrazine, due to the fluorine atoms and the hydrazine group, is likely too high for significant solubility in non-polar solvents. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are based on established principles for determining the solubility of organic compounds and active pharmaceutical ingredients (APIs)[2][3][4][5][6].

This method provides a quick, preliminary assessment of solubility.

Materials:

-

2,5-Difluorophenylhydrazine

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of 2,5-Difluorophenylhydrazine to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound dissolves, add another 10-20 mg of the solute and repeat the process to get a semi-quantitative sense of the solubility.

-

Record the observations for each solvent.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[7][8][9].

Materials and Equipment:

-

2,5-Difluorophenylhydrazine (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaking incubator or orbital shaker capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography)

-

Vials for sample analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,5-Difluorophenylhydrazine to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any undissolved solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter. It is important to ensure that the filtration process does not cause the solute to precipitate. Pre-saturating the filter with the solution can minimize adsorption losses.

-

-

Analysis:

-

Accurately dilute the clear, saturated solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC). The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of 2,5-Difluorophenylhydrazine.

-

Prepare a calibration curve using standard solutions of 2,5-Difluorophenylhydrazine of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 2,5-Difluorophenylhydrazine.

Caption: A flowchart outlining the key steps for both qualitative and quantitative solubility determination of 2,5-Difluorophenylhydrazine.

Conclusion

References

- 1. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. biorelevant.com [biorelevant.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uspnf.com [uspnf.com]

- 7. who.int [who.int]

- 8. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Difluorophenylhydrazine: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluorophenylhydrazine, a key intermediate in synthetic and medicinal chemistry. The document details its chemical and physical properties, safety protocols, and handling precautions. Furthermore, it outlines a general experimental protocol for its synthesis and its application in the widely used Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceutical agents.

Compound Identification and Properties

2,5-Difluorophenylhydrazine is a substituted aromatic hydrazine that serves as a valuable building block in the synthesis of various heterocyclic compounds, particularly fluorinated indoles. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of the final products, such as metabolic stability and binding affinity.[1]

Table 1: Physical and Chemical Properties of 2,5-Difluorophenylhydrazine

| Property | Value | Source(s) |

| CAS Number | 97108-50-4 | [2][3] |

| Molecular Formula | C₆H₆F₂N₂ | [3] |

| Molecular Weight | 144.12 g/mol | [3] |

| Appearance | Light tan solid | [4] |

| Melting Point | 75 - 76 °C | [3][4] |

| Boiling Point | 189.5 °C at 760 mmHg | [4] |

| Flash Point | 68.4 °C | [4] |

| Density | 1.379 g/cm³ | [4] |

Table 2: Physical and Chemical Properties of 2,5-Difluorophenylhydrazine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 175135-73-6 | [5] |

| Molecular Formula | C₆H₇ClF₂N₂ | |

| Molecular Weight | 180.58 g/mol | |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water and various organic solvents | [3] |

Safety and Handling

Comprehensive understanding and adherence to safety protocols are paramount when handling 2,5-Difluorophenylhydrazine and its hydrochloride salt. This section summarizes the key safety information derived from Safety Data Sheets (SDSs).

GHS Hazard Classification

Table 3: GHS Hazard Statements for 2,5-Difluorophenylhydrazine

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2][5] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2][5] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [2][5] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | [2][5] |

Handling Precautions and Personal Protective Equipment (PPE)

When working with 2,5-Difluorophenylhydrazine, it is crucial to minimize exposure. The following handling precautions and PPE are recommended:

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin Protection : Wear protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

-

Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

-

-

General Hygiene : Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2]

First Aid Measures

Table 4: First Aid Measures for 2,5-Difluorophenylhydrazine Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. | [2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs. | [2][3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. | [2][3] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. If the person is conscious, rinse their mouth with water. | [3] |

Fire Fighting and Accidental Release Measures

-

Fire Fighting : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[3] Wear a self-contained breathing apparatus and full protective gear.[3]

-

Accidental Release : Ensure adequate ventilation and use personal protective equipment.[3] For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[3]

Experimental Protocols

This section provides a generalized experimental workflow for the synthesis of 2,5-Difluorophenylhydrazine and its subsequent use in the Fischer indole synthesis. These are representative protocols and may require optimization based on specific substrates and laboratory conditions.

Synthesis of 2,5-Difluorophenylhydrazine

The synthesis of phenylhydrazines typically involves a two-step process: the diazotization of the corresponding aniline followed by the reduction of the resulting diazonium salt.

Methodology:

-

Diazotization : 2,5-Difluoroaniline is dissolved in a cooled acidic solution (e.g., hydrochloric acid).[6] A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (typically 0-5 °C) to form the 2,5-difluorobenzenediazonium chloride intermediate.[6]

-

Reduction : The freshly prepared diazonium salt solution is then added to a solution of a reducing agent, such as sodium sulfite.[6] The reaction mixture is typically warmed to facilitate the reduction to 2,5-Difluorophenylhydrazine. The product can then be isolated and purified.

Fischer Indole Synthesis using 2,5-Difluorophenylhydrazine

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7]

Methodology:

-

Hydrazone Formation : 2,5-Difluorophenylhydrazine is reacted with an appropriate aldehyde or ketone in a suitable solvent. This condensation reaction forms the corresponding phenylhydrazone intermediate.[7]

-

Cyclization : The isolated or in-situ generated phenylhydrazone is then treated with an acid catalyst (Brønsted or Lewis acid) and heated.[7] This promotes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final fluorinated indole derivative.

Applications in Drug Development

Phenylhydrazine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[8] Specifically, the Fischer indole synthesis, for which 2,5-Difluorophenylhydrazine is a key precursor, is employed in the production of various drug classes, including antimigraine agents of the triptan class.[7] The incorporation of fluorine atoms from the 2,5-difluoro-substituted phenylhydrazine can enhance the biological activity and pharmacokinetic properties of the resulting indole-containing compounds.[1] While specific signaling pathways for 2,5-Difluorophenylhydrazine itself are not well-documented, the resulting fluorinated indole derivatives are of significant interest in medicinal chemistry for their potential to interact with various biological targets.

References

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. Buy [(2,5-Difluorophenyl)methyl]hydrazine hydrochloride | 1394041-80-5 [smolecule.com]

- 4. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Unveiling 2,5-Difluorophenylhydrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorophenylhydrazine and its hydrochloride salt are significant reagents in synthetic organic chemistry, serving as crucial building blocks in the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a detailed overview of the discovery, history, and synthetic methodologies associated with this compound. It includes a comprehensive compilation of its physicochemical properties, detailed experimental protocols for its preparation, and an exploration of its applications, particularly in medicinal chemistry.

Introduction

Phenylhydrazines, a class of compounds first synthesized by Hermann Emil Fischer in 1875, have become indispensable tools in organic synthesis.[1] The introduction of fluorine atoms into the phenyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making fluorinated phenylhydrazines particularly valuable in the design of bioactive compounds. 2,5-Difluorophenylhydrazine, with the CAS Number 97108-50-4 for the free base and 175135-73-6 for the hydrochloride salt, has emerged as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[2]

While the exact date and discoverer of 2,5-difluorophenylhydrazine are not prominently documented in readily available historical records, its synthesis follows the well-established chemical pathways developed for other substituted phenylhydrazines. Its utility is primarily as a reactive intermediate in the construction of more complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2,5-difluorophenylhydrazine is essential for its effective use in research and development. The following table summarizes key quantitative data for both the free base and its hydrochloride salt.

| Property | 2,5-Difluorophenylhydrazine | 2,5-Difluorophenylhydrazine Hydrochloride | Reference |

| CAS Number | 97108-50-4 | 175135-73-6 | [2][3] |

| Molecular Formula | C₆H₆F₂N₂ | C₆H₇ClF₂N₂ | [2] |

| Molecular Weight | 144.12 g/mol | 180.58 g/mol | [2] |

| Melting Point | Approximately 45-50 °C (estimated) | Not explicitly found | [4] |

| Appearance | Likely a solid or oil | White to light yellow powder/crystal | |

| ¹H NMR | Data not available | Data not available | |

| ¹³C NMR | Data not available | Data not available | |

| Mass Spectrum | Data not available | Data not available |

Note: Experimental data for the free base is scarce in the reviewed literature. The melting point is an estimate based on related compounds.

Synthesis of 2,5-Difluorophenylhydrazine

The primary route for the synthesis of 2,5-difluorophenylhydrazine involves a two-step process starting from 2,5-difluoroaniline. This process includes diazotization of the aniline derivative followed by reduction of the resulting diazonium salt.

General Synthesis Pathway

The logical workflow for the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of 2,5-Difluorophenylhydrazine.

Detailed Experimental Protocol

While a specific protocol for 2,5-difluorophenylhydrazine is not detailed in the available literature, the following is a representative procedure adapted from the synthesis of structurally similar fluorinated phenylhydrazines, such as 2-fluorophenylhydrazine.[4] This protocol should be considered a general guideline and may require optimization.

Materials:

-

2,5-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or other suitable reducing agent

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Organic Solvent (e.g., Diethyl Ether or Dichloromethane)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2,5-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Maintain the temperature at 0-5 °C and slowly add a pre-cooled aqueous solution of sodium nitrite dropwise.

-

Stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) for a specified period to complete the reduction.

-

-

Isolation and Purification:

-

Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the liberated 2,5-difluorophenylhydrazine with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

-

To prepare the hydrochloride salt: Dissolve the crude free base in a suitable solvent and add a solution of hydrochloric acid. The precipitated hydrochloride salt can be collected by filtration, washed with a cold solvent, and dried.

Applications in Drug Development and Research

Substituted phenylhydrazines are pivotal in the synthesis of various heterocyclic systems, many of which exhibit significant biological activity. 2,5-Difluorophenylhydrazine serves as a precursor for the synthesis of indoles, pyrazoles, and other nitrogen-containing heterocycles. The presence of two fluorine atoms can enhance the binding affinity of the final molecule to biological targets and improve its pharmacokinetic profile.

Fischer Indole Synthesis

One of the most common applications of phenylhydrazines is in the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.

Caption: The Fischer Indole Synthesis using 2,5-Difluorophenylhydrazine.

The resulting fluorinated indoles are of great interest in medicinal chemistry due to their prevalence in biologically active molecules, including anti-cancer and anti-inflammatory agents.

Safety and Handling

2,5-Difluorophenylhydrazine, like other hydrazine derivatives, should be handled with care. It is expected to be toxic and may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2,5-Difluorophenylhydrazine is a valuable synthetic intermediate with significant potential in the fields of pharmaceutical and materials science. While its historical discovery is not well-documented, its synthesis follows established chemical principles. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences. Further research to fully characterize the compound and explore its reactivity will undoubtedly expand its utility in the development of novel and functional molecules.

References

- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 2. 2,5-Difluorophenylhydrazine, chloride | C6H7ClF2N2 | CID 2737055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Difluorophenylhydrazine | 97108-50-4 | Benchchem [benchchem.com]

- 4. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Indole Derivatives from 2,5-Difluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various 4,7-difluoroindole derivatives starting from 2,5-difluorophenylhydrazine via the Fischer indole synthesis. This method offers a versatile route to novel fluorinated indole scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their unique biological activities.

Introduction

The Fischer indole synthesis is a classic and reliable acid-catalyzed reaction for the formation of the indole ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2][3] The introduction of fluorine atoms into the indole nucleus can significantly alter the physicochemical and biological properties of the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This document outlines the synthesis of several 4,7-difluoroindole derivatives, providing detailed experimental procedures and characterization data to support research and development in this area. The electron-withdrawing nature of the fluorine atoms on the phenylhydrazine ring can influence the reaction rate, often requiring specific catalytic conditions for optimal yields.[4]

Reaction Scheme: Fischer Indole Synthesis

The general reaction scheme involves the condensation of 2,5-difluorophenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to yield the final indole derivative.[2][4]

General Reaction:

Experimental Protocols

The following protocols detail the synthesis of specific 4,7-difluoroindole derivatives.

Protocol 1: Synthesis of 4,7-Difluoro-2-methylindole

Reactants:

-

2,5-Difluorophenylhydrazine

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-difluorophenylhydrazine (1.44 g, 10 mmol) in glacial acetic acid (20 mL).

-

Add acetone (0.64 g, 11 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Synthesis of 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole

Reactants:

-

2,5-Difluorophenylhydrazine

-

Cyclohexanone

Procedure:

-

Combine 2,5-difluorophenylhydrazine hydrochloride (1.81 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in absolute ethanol (25 mL).

-

Add concentrated sulfuric acid (0.5 mL) dropwise as a catalyst.

-

Heat the mixture to reflux (approximately 78 °C) for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 40 mL).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Recrystallize the solid from ethanol to obtain the pure 6,9-difluoro-1,2,3,4-tetrahydrocarbazole.

Protocol 3: Synthesis of 4,7-Difluoro-2,3-dimethylindole

Reactants:

-

2,5-Difluorophenylhydrazine

-

Methyl ethyl ketone (2-Butanone)

Procedure:

-

To a solution of 2,5-difluorophenylhydrazine (1.44 g, 10 mmol) in toluene (30 mL), add methyl ethyl ketone (0.79 g, 11 mmol).

-

Add a catalytic amount of zinc chloride (0.27 g, 2 mmol).

-

Reflux the mixture for 8 hours using a Dean-Stark apparatus to remove water.

-

After cooling, wash the reaction mixture with water and a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-

Purify the residue by flash chromatography (silica gel, eluting with a mixture of petroleum ether and ethyl acetate).

Data Presentation